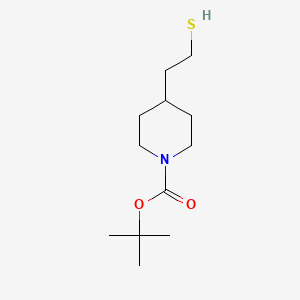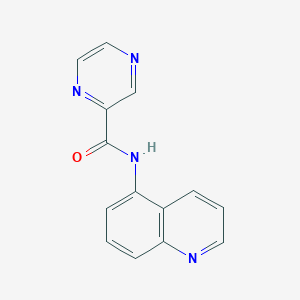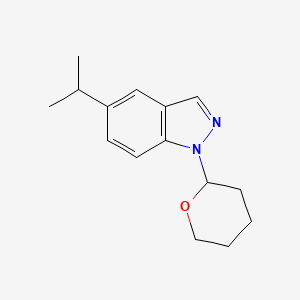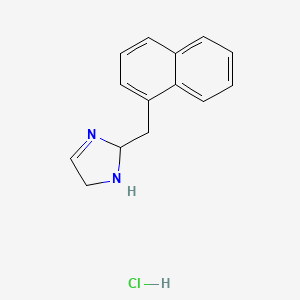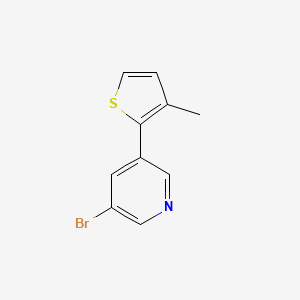
3-Bromo-5-(3-methylthiophen-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ブロモ-5-(3-メチルチオフェン-2-イル)ピリジンは、分子式C9H6BrNSを持つ有機化合物です。これは、ピリジン環とチオフェン環の両方を含有する複素環式芳香族化合物です。
2. 製法
合成経路と反応条件
3-ブロモ-5-(3-メチルチオフェン-2-イル)ピリジンの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、鈴木・宮浦カップリング反応です。 この反応は通常、パラジウム触媒とホウ素試薬を使用して、ピリジン環とチオフェン環間に炭素-炭素結合を形成します 。反応条件には、通常、炭酸カリウムなどの塩基と、トルエンやエタノールなどの溶媒を不活性雰囲気下で使用することが含まれます。
工業的製造方法
3-ブロモ-5-(3-メチルチオフェン-2-イル)ピリジンの工業的製造方法には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続フロー反応器や自動システムの使用は、製造プロセスの効率と収率を向上させることができます。 さらに、温度、圧力、試薬濃度などの反応条件を最適化することは、大規模合成に不可欠です .
3. 化学反応解析
反応の種類
3-ブロモ-5-(3-メチルチオフェン-2-イル)ピリジンは、以下を含むさまざまな化学反応を起こします。
置換反応: 臭素原子は、求核置換反応によって他の官能基に置換することができます。
カップリング反応: この化合物は、鈴木・宮浦カップリングなどのクロスカップリング反応に参加して、新しい炭素-炭素結合を形成することができます.
一般的な試薬と条件
求核置換: 一般的な試薬には、アミンやチオールなどの求核剤が含まれ、反応は通常、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの極性溶媒中で行われます。
カップリング反応: パラジウム触媒、ホウ素試薬、炭酸カリウムなどの塩基が一般的に使用されます.
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アミンによる求核置換は、アミノピリジン誘導体を生成する可能性があり、鈴木・宮浦カップリングは、さまざまなビアリール化合物を生成する可能性があります .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-methylthiophen-2-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds between the pyridine and thiophene rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
3-Bromo-5-(3-methylthiophen-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while Suzuki–Miyaura coupling can produce various biaryl compounds .
科学的研究の応用
3-ブロモ-5-(3-メチルチオフェン-2-イル)ピリジンは、科学研究においていくつかの用途があります。
作用機序
3-ブロモ-5-(3-メチルチオフェン-2-イル)ピリジンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、触媒プロセスにおける金属中心に結合するリガンドとして作用したり、生体高分子と相互作用したりすることができます。 関与する経路は、特定の用途と標的の性質によって異なります .
6. 類似化合物の比較
類似化合物
独自性
3-ブロモ-5-(3-メチルチオフェン-2-イル)ピリジンは、ピリジン環とチオフェン環の両方を有しているため、独特です。これは、異なる電子特性と立体特性を付与します。 このデュアルリング構造により、汎用性の高い反応性が可能になり、複雑な有機分子の合成における貴重な中間体となっています .
類似化合物との比較
Similar Compounds
- 3-Bromo-5-(methylsulfonyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 2-Amino-5-bromo-3-methylpyridine
Uniqueness
3-Bromo-5-(3-methylthiophen-2-yl)pyridine is unique due to the presence of both a pyridine and a thiophene ring, which imparts distinct electronic and steric properties. This dual-ring structure allows for versatile reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
特性
分子式 |
C10H8BrNS |
|---|---|
分子量 |
254.15 g/mol |
IUPAC名 |
3-bromo-5-(3-methylthiophen-2-yl)pyridine |
InChI |
InChI=1S/C10H8BrNS/c1-7-2-3-13-10(7)8-4-9(11)6-12-5-8/h2-6H,1H3 |
InChIキー |
APGMFUDNZZFAPS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


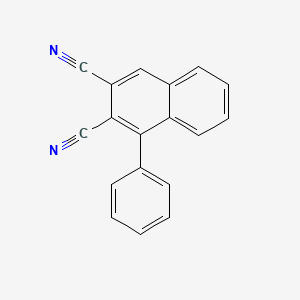


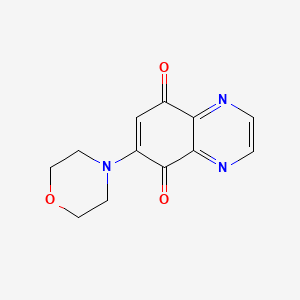
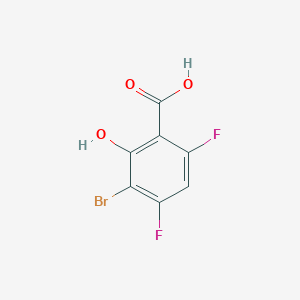
![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11864492.png)

